REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:15]=[C:16]([F:21])[CH:17]=[C:18]([Br:20])[CH:19]=1.CN(C)[CH:24]=[O:25]>C1COCC1>[Br:13][C:14]1[CH:19]=[C:18]([Br:20])[CH:17]=[C:16]([F:21])[C:15]=1[CH:24]=[O:25]
|
Name
|
|
Quantity
|
4.82 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.86 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)F
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.68 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flame-dried 250 mL round-bottomed flask equipped with an addition funnel and magnetic stirrer
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued another 10 minutes at −78° C
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous ammonium chloride
|
Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over calcium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil, 7.36 g
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |